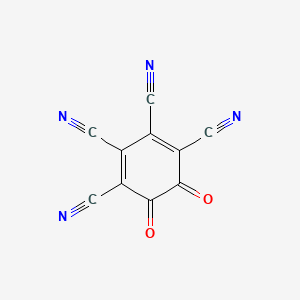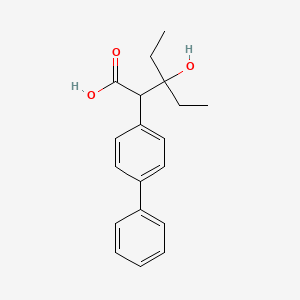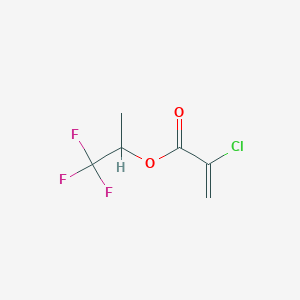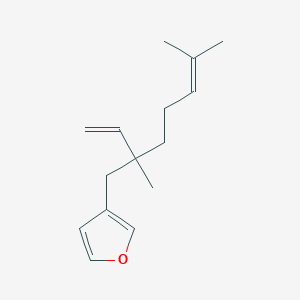
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is an organic compound characterized by a furan ring attached to a complex aliphatic chain. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan typically involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by partial hydrogenation . Another method involves the use of methylheptenone through Darzen’s reaction . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the aliphatic chain, resulting in a more saturated compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-5-heptenal: Shares a similar aliphatic chain but lacks the furan ring.
2-Ethenyl-3,5-dimethylpyrazine: Contains a pyrazine ring instead of a furan ring.
5-Ethyl-2,3-dimethylheptane: Similar aliphatic structure but without the furan ring.
Uniqueness
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is unique due to the presence of both a furan ring and a complex aliphatic chain with multiple double bonds and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81719-67-7 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
3-(2-ethenyl-2,6-dimethylhept-5-enyl)furan |
InChI |
InChI=1S/C15H22O/c1-5-15(4,9-6-7-13(2)3)11-14-8-10-16-12-14/h5,7-8,10,12H,1,6,9,11H2,2-4H3 |
Clé InChI |
RGBXYRWMUJGRDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CC1=COC=C1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



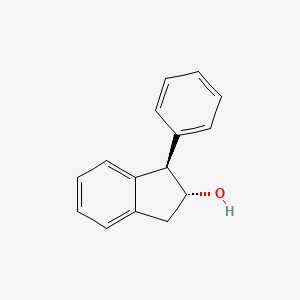

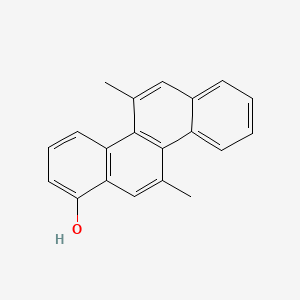

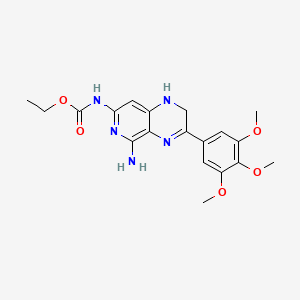
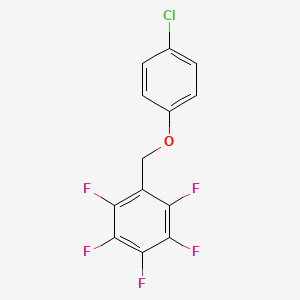
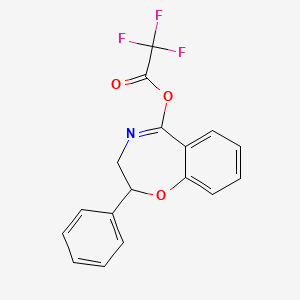
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
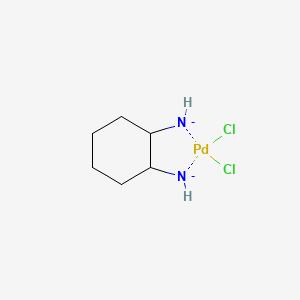
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
